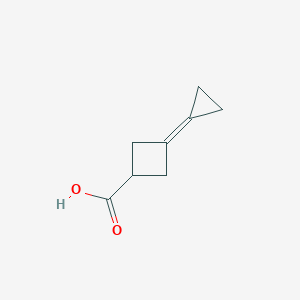

3-Cyclopropylidenecyclobutane-1-carboxylic acid

描述

属性

IUPAC Name |

3-cyclopropylidenecyclobutane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O2/c9-8(10)7-3-6(4-7)5-1-2-5/h7H,1-4H2,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCBXZZCNBLZSIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1=C2CC(C2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Wittig Reaction-Based Synthesis via Methyl Triphenylphosphine Iodide

Formation of Methyl Triphenylphosphine Iodide

The synthesis begins with the preparation of methyl triphenylphosphine iodide (II) by reacting triphenylphosphine (I) with methyl iodide in tetrahydrofuran (THF) at room temperature for 12–24 hours. This step yields a white solid with a reported efficiency of 92–95% under optimized conditions. The reaction proceeds via nucleophilic substitution, where the phosphine attacks methyl iodide to form the quaternary phosphonium salt.

Generation of 3-Benzylidene Cyclobutanol (III)

Methyl triphenylphosphine iodide undergoes a two-step lithiation and cyclization process. In the first step, the phosphonium salt is treated with n-butyllithium in toluene at -5°C to 0°C, followed by the addition of epichlorohydrin. A second lithiation at -50°C to -40°C facilitates the formation of a cyclobutane ring, which subsequently reacts with benzaldehyde to yield 3-benzylidene cyclobutanol (III). Typical yields range from 56% to 62%, depending on stoichiometric ratios and temperature control.

Oxidation and Hydrolysis to 3-Oxocyclobutanecarboxylic Acid

The intermediate 3-benzylidene cyclobutanenitrile (V) is hydrolyzed under basic conditions (50–70% aqueous ethanol, NaOH) at 70–90°C for 6–12 hours to produce 3-benzylidene cyclobutanecarboxylic acid (VI). Ozonolysis of this compound in dichloromethane at -50°C to -60°C, followed by dimethyl sulfide quenching and acid workup, yields 3-oxocyclobutanecarboxylic acid (VII) with efficiencies of 78–84%.

Table 1: Key Parameters for Wittig-Based Synthesis

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Phosphonium salt formation | Triphenylphosphine, methyl iodide, THF, 24h | 92–95 |

| Cyclobutanol synthesis | n-BuLi, epichlorohydrin, benzaldehyde, -50°C | 56–62 |

| Ozonolysis | O₃, CH₂Cl₂, -50°C; DMS quenching | 78–84 |

Cyclization Route from 1,3-Dichloroacetone

Comparative Analysis of Methodologies

Efficiency and Scalability

The Wittig route offers higher yields (78–84%) but requires cryogenic conditions and sensitive reagents like n-butyllithium, complicating industrial-scale production. In contrast, the cyclization method uses inexpensive starting materials and operates under milder conditions, though yield data remain less documented.

化学反应分析

Types of Reactions

3-Cyclopropylidenecyclobutane-1-carboxylic acid can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reducing Agents: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution Reagents: Common reagents for substitution reactions include halogens and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions typically yield carboxylic acids, while reduction reactions can yield alcohols or aldehydes.

科学研究应用

Chemical Properties and Reactions

3-Cyclopropylidenecyclobutane-1-carboxylic acid has the molecular formula and a molecular weight of approximately 138.166 g/mol. Its chemical structure allows it to participate in various reactions:

- Oxidation : Can yield carboxylic acids.

- Reduction : Typically leads to alcohols or aldehydes.

- Substitution : Involves the replacement of atoms or groups, often using halogens or nucleophiles as reagents .

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. It is used to create complex organic molecules, which are essential in the development of new pharmaceuticals and materials. The ability to undergo various chemical reactions makes it valuable for synthetic chemists looking to innovate or modify existing compounds .

Pharmaceutical Applications

Research indicates that this compound may have therapeutic potential. It is being investigated for its role in developing anti-cancer agents and other pharmaceuticals. For instance, similar cyclic compounds have shown efficacy in inhibiting certain kinases involved in cancer progression, suggesting that derivatives of this compound could exhibit similar properties .

Biochemical Applications

The compound is also explored for its biochemical applications, particularly in the synthesis of peptides and proteins. Its unique structure allows it to function as an organic buffer in biological systems, facilitating various biochemical reactions while maintaining pH stability .

Case Study 1: Synthesis of Anti-Cancer Agents

A study highlighted the synthesis of cyclopropyl dicarboxamides, which include derivatives of this compound. These compounds exhibited significant anti-cancer activity against a range of tumors, including glioblastomas and breast cancers. The research emphasized their potential as selective c-MET kinase inhibitors, which are crucial targets in cancer therapy .

Case Study 2: Organic Synthesis Innovations

In another research initiative, scientists developed new synthetic routes for producing this compound using commercially available raw materials. This method demonstrated cost-effectiveness and simplicity, paving the way for large-scale applications in pharmaceutical manufacturing .

Data Table: Summary of Applications

| Application Area | Description | Example Use Case |

|---|---|---|

| Organic Synthesis | Building block for complex organic molecules | Synthesis of novel pharmaceuticals |

| Pharmaceutical Research | Potential therapeutic properties, especially against cancer | Development of anti-cancer agents |

| Biochemical Applications | Functions as an organic buffer; aids in peptide synthesis | Stabilizing pH in biochemical assays |

作用机制

The mechanism of action of 3-Cyclopropylidenecyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with enzymes and receptors involved in various biological processes.

相似化合物的比较

Similar Compounds

Cyclopropylidenecyclobutane-1-carboxylic acid: Similar in structure but lacks the cyclopropylidene group.

Cyclobutane-1-carboxylic acid: Similar in structure but lacks the cyclopropylidene group and the additional carbon atoms.

Uniqueness

3-Cyclopropylidenecyclobutane-1-carboxylic acid is unique due to its cyclic structure and the presence of the cyclopropylidene group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for scientific research.

生物活性

3-Cyclopropylidenecyclobutane-1-carboxylic acid is a compound of interest in medicinal chemistry due to its unique structure and potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a cyclobutane ring that is substituted with a cyclopropylidene group, which may influence its reactivity and biological interactions. The presence of the carboxylic acid functional group is crucial for its biological activity, as it can participate in hydrogen bonding and ionic interactions with biological targets.

Antimicrobial Properties

Research indicates that compounds with similar structural motifs exhibit antimicrobial properties. For instance, derivatives of cyclopentane-1,2-dione have shown significant activity against various bacterial strains, suggesting that this compound may also possess similar capabilities. The mechanism of action likely involves interference with bacterial cell wall synthesis or disruption of metabolic pathways essential for bacterial survival .

Anticancer Activity

The compound has been evaluated for its anticancer potential. Studies on related compounds suggest that the carboxylic acid moiety can enhance selective binding to cancer cell receptors, potentially leading to apoptosis in malignant cells. For example, cycloalkyl derivatives have been identified as effective in inhibiting cancer cell proliferation through various biochemical pathways .

The biological effects of this compound can be attributed to its interaction with specific molecular targets.

Key Mechanisms:

- Enzyme Inhibition: The compound may inhibit enzymes involved in critical metabolic pathways.

- Receptor Modulation: It could act as an antagonist or agonist at certain receptor sites, influencing cellular signaling cascades.

Case Studies and Experimental Data

Several studies have investigated the biological activity of structurally related compounds, providing insights into the potential efficacy of this compound.

Table 1: Biological Activity Comparison

| Compound | Biological Activity | IC50 (µM) |

|---|---|---|

| Cyclopentane-1,2-dione derivative | Antimicrobial | 0.190 ± 0.060 |

| This compound | Potentially Anticancer | TBD |

| Other carboxylic acid derivatives | Various | Ranges from 0.0026 to 1.140 |

This table summarizes findings from various studies indicating the potency of related compounds against specific biological targets .

常见问题

Basic Research Questions

Q. What are the primary synthetic routes for 3-Cyclopropylidenecyclobutane-1-carboxylic acid, and how do reaction conditions influence product yield?

- Methodological Answer : Key synthetic strategies include ring-closing metathesis to form the cyclobutane core and carboxylic acid functionalization via oxidation or hydrolysis. For example, cyclopropane-substituted precursors can undergo photochemical or thermal ring-opening followed by cyclization under controlled conditions . Reaction parameters such as temperature (e.g., cryogenic conditions to stabilize intermediates) and catalysts (e.g., Grubbs catalysts for metathesis) critically affect yield and purity. Optimization requires iterative adjustments to solvent polarity (e.g., THF vs. DCM) and stoichiometric ratios of reagents .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : 1H/13C NMR is essential for confirming the cyclobutane ring structure and cyclopropylidene substituents, with characteristic coupling patterns (e.g., vicinal coupling constants >10 Hz indicating ring strain). IR spectroscopy identifies the carboxylic acid group (C=O stretch ~1700 cm⁻¹), while high-resolution mass spectrometry (HRMS) validates molecular formula accuracy. X-ray crystallography, though less common, resolves stereoelectronic effects of the fused cyclopropane-cyclobutane system .

Q. What factors influence the stability of this compound during storage?

- Methodological Answer : Stability is compromised by moisture (leading to hydrolysis), light (inducing photodegradation), and oxidizing agents . Store under inert gas (N2/Ar) at –20°C in amber glass vials. Pre-purge storage containers to minimize O2 exposure. Regularly monitor purity via HPLC (C18 columns, acetonitrile/water mobile phase) to detect degradation products .

Q. How should researchers safely handle this compound in the laboratory?

- Methodological Answer : Use nitrile gloves , goggles , and fume hoods to prevent dermal/ocular exposure. In case of inhalation, relocate to fresh air and seek medical evaluation. For spills, neutralize with sodium bicarbonate and dispose via hazardous waste protocols. Avoid contact with strong oxidizers (e.g., HNO3) to prevent exothermic decomposition .

Advanced Research Questions

Q. How can computational modeling elucidate the stereoelectronic effects of the cyclopropylidene group in this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict bond angles, strain energy, and frontier molecular orbitals. Compare computed NMR shifts with experimental data to validate models. Analyze NBO (Natural Bond Orbital) interactions to quantify hyperconjugation between the cyclopropane ring and carboxylic acid moiety, which influences reactivity in nucleophilic acyl substitutions .

Q. What experimental strategies resolve contradictions in reported reactivity data for this compound derivatives?

- Methodological Answer : Discrepancies in reactivity (e.g., esterification yields) may arise from impurity profiles or solvent effects . Conduct control experiments with rigorously purified batches and standardized solvents (e.g., anhydrous DMF). Use Arrhenius plots to assess temperature-dependent kinetics and identify side reactions. Cross-validate findings with independent techniques (e.g., GC-MS for byproduct analysis) .

Q. How does the cyclopropylidene moiety influence biological interactions of this compound?

- Methodological Answer : The strain energy and lipophilicity of the cyclopropane ring enhance membrane permeability, making the compound a candidate for enzyme inhibition studies. Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities with target proteins (e.g., cyclopropane-modifying enzymes). Compare with non-cyclopropane analogs to isolate steric/electronic contributions .

Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies?

- Methodological Answer : Batch heterogeneity and exothermic side reactions are critical risks at scale. Implement flow chemistry to improve heat dissipation and reproducibility. Use PAT (Process Analytical Technology) tools like in-line FTIR for real-time monitoring. Optimize purification via countercurrent chromatography or crystallization gradients to maintain >98% purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。